1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C20H20N2O3 and a molecular weight of 336.39 g/mol . This compound is characterized by its imidazolidine-2,4,5-trione core structure, which is substituted with a benzyl group and a mesitylmethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of an imidazolidine derivative with benzyl and mesitylmethyl substituents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the trione structure .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reaction to form the final product. These methods are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the trione to its corresponding diol or other reduced forms.
Substitution: The benzyl and mesitylmethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce diols or other reduced forms. Substitution reactions can lead to the formation of various substituted imidazolidine compounds .
Scientific Research Applications
1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione include:
- This compound derivatives
- 1,3-Bis(2,4,6-trimethylphenyl)-2-(trichloromethyl)imidazolidine
- 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. The presence of both benzyl and mesitylmethyl groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-9-14(2)17(15(3)10-13)12-22-19(24)18(23)21(20(22)25)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGBYWMNBXGTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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